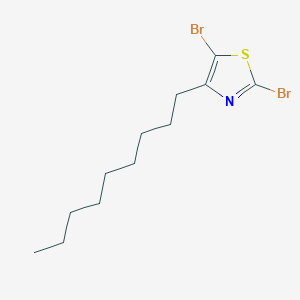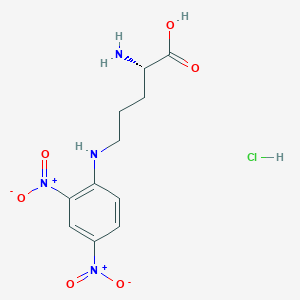
3-Pentenyl pentyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentenyl pentyl ether is an organic compound with the molecular formula C10H20O. It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is also known by its IUPAC name, (2E)-5-(pentyloxy)-2-pentene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 3-Pentenyl pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the reaction would involve the alkoxide ion derived from pentanol reacting with 3-pentenyl bromide under basic conditions.
Industrial Production Methods
Industrial production of ethers often involves catalytic processes. For example, the alkoxymercuration of alkenes can be used, where an alkene reacts with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride to yield the ether .
Análisis De Reacciones Químicas
Types of Reactions
3-Pentenyl pentyl ether can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for simple ethers.
Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen can be used.
Cleavage: Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used.
Major Products
Oxidation: Can lead to the formation of peroxides.
Cleavage: Typically results in the formation of alcohols and alkyl halides.
Aplicaciones Científicas De Investigación
3-Pentenyl pentyl ether has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of fragrances and flavorings.
Mecanismo De Acción
The mechanism by which 3-Pentenyl pentyl ether exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with lipid membranes, altering their properties and affecting membrane-bound proteins and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Tetrahydrofuran (THF): A cyclic ether used as a solvent.
Anisole: An aromatic ether with a methoxy group attached to a benzene ring.
Uniqueness
3-Pentenyl pentyl ether is unique due to its structure, which includes both a pentyl and a pentenyl group. This gives it distinct chemical properties and reactivity compared to simpler ethers like diethyl ether or cyclic ethers like THF.
Propiedades
Número CAS |
56052-85-8 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
1-[(E)-pent-3-enoxy]pentane |
InChI |
InChI=1S/C10H20O/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3/b5-3+ |
Clave InChI |
GBYNWEOXXXGROF-HWKANZROSA-N |
SMILES isomérico |
CCCCCOCC/C=C/C |
SMILES canónico |
CCCCCOCCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)
![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
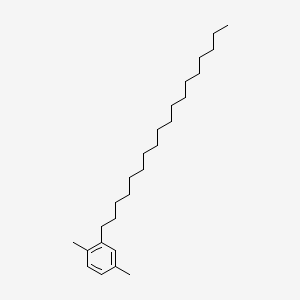
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
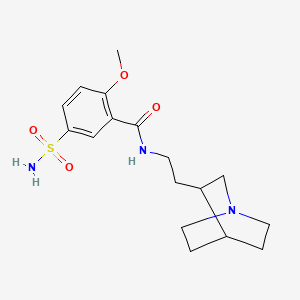
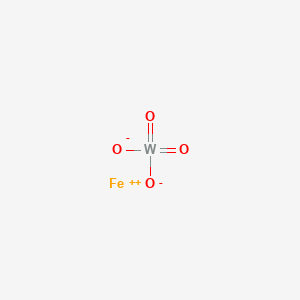
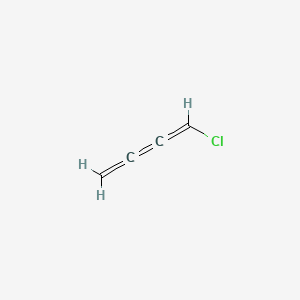
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)

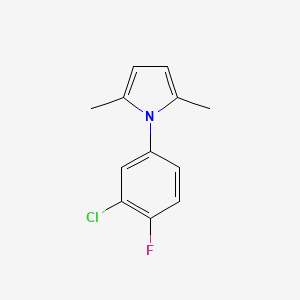
![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
